molecular formula C24H28N4O7S3 B2841700 methyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-42-4

methyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2841700
CAS No.: 865199-42-4
M. Wt: 580.69
InChI Key: PMXXCYXJOSKQNB-LCUIJRPUSA-N
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Description

Methyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic organic compound belonging to the sulfonylurea class, characterized by its heterocyclic benzothiazole core and functionalized side chains. The structure includes:

  • A 2,3-dihydro-1,3-benzothiazole ring system substituted with a sulfamoyl group (-SO₂NH₂) at position 4.
  • A methyl acetate group at position 2 of the benzothiazole, influencing solubility and metabolic stability.

This compound shares structural motifs with sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron-methyl, which inhibit acetolactate synthase (ALS) in plants . However, its benzothiazole core and ethylpiperidine sulfonyl group distinguish it from conventional triazine-based sulfonylureas, suggesting unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S3/c1-3-17-6-4-5-13-28(17)38(33,34)18-9-7-16(8-10-18)23(30)26-24-27(15-22(29)35-2)20-12-11-19(37(25,31)32)14-21(20)36-24/h7-12,14,17H,3-6,13,15H2,1-2H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXXCYXJOSKQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzothiazole Core: This step typically involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Piperidine Moiety: The piperidine ring is incorporated through nucleophilic substitution reactions.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the desired product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

methyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s benzothiazole core replaces the triazine ring in classical sulfonylureas.

Solubility: The ethylpiperidine sulfonyl group likely reduces water solubility compared to methoxy or methylamino substituents in analogues (e.g., metsulfuron-methyl solubility = 9,400 mg/L). This may affect bioavailability and soil mobility.

Bioactivity : The sulfamoyl group (-SO₂NH₂) is conserved across all compounds, critical for ALS inhibition. However, the ethylpiperidine moiety may introduce steric hindrance, altering interaction with enzyme active sites.

Research Findings and Hypotheses

  • Synthesis Challenges: The benzothiazole-imino linkage requires precise Z-configuration control during synthesis, likely involving condensation reactions under anhydrous conditions . Solvent choice (e.g., DMF or THF) may influence yield, as polar aprotic solvents stabilize intermediates .
  • Thermodynamic Stability: The 14π-electron system in the benzothiazole core (analogous to methano-bridged aromatics ) may confer stability under UV exposure, a common degradation pathway for sulfonylureas.

Q & A

Q. What are the critical synthetic steps and challenges in preparing this compound?

The synthesis involves:

Cyclization : Formation of the benzothiazole core via reaction of o-aminothiophenol with a carboxylic acid derivative .

Sulfonation : Introduction of sulfonyl groups using chlorosulfonic acid or sulfur trioxide.

Substitution : Incorporation of the 2-ethylpiperidine moiety through nucleophilic substitution .

Q. Common Challenges :

  • Low yields due to steric hindrance from the bulky 2-ethylpiperidine group.
  • Competing side reactions during sulfonation (e.g., over-sulfonation).

Q. Optimization Strategies :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Monitor reaction progress via thin-layer chromatography (TLC) to terminate sulfonation at the intermediate stage .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key Methods :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the benzothiazole core (δ 7.2–8.1 ppm for aromatic protons) and sulfamoyl group (δ 3.1–3.5 ppm for SO₂NH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine region .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 513.57 for C₁₉H₂₀N₄O₇S₃) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

Q. Data Interpretation Tips :

  • Compare experimental spectra with computationally predicted shifts (e.g., using Gaussian software) .

Advanced Research Questions

Q. How can the compound’s bioactivity be systematically evaluated?

Experimental Design :

  • Anticancer Activity :
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Compare potency to reference drugs (e.g., doxorubicin) and structurally similar analogs (e.g., sulfamethoxazole derivatives) .
  • Antimicrobial Screening :
    • Conduct MIC (Minimum Inhibitory Concentration) tests against E. coli and S. aureus .

Q. Controls :

  • Include a negative control (DMSO) and positive controls (e.g., ciprofloxacin for bacteria) .
  • Validate results across ≥3 independent replicates.

Q. How should conflicting bioactivity data across studies be resolved?

Case Example : If Compound X shows IC₅₀ = 10 µM in Study A but 50 µM in Study B:

Variable Analysis :

  • Check cell line viability protocols (e.g., incubation time, serum concentration) .
  • Confirm compound purity via HPLC (>95% by area) .

Structural Validation :

  • Re-analyze NMR data to rule out degradation products (e.g., hydrolysis of the ester group) .

Statistical Methods :

  • Apply ANOVA to compare datasets and identify outliers .

Q. What strategies enhance the compound’s reactivity or bioactivity through structural modification?

Approaches :

  • Piperidine Substitution : Replace 2-ethylpiperidine with cyclohexyl or dimethylamino groups to alter lipophilicity and binding affinity .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility .

Q. SAR Insights :

  • Bioactivity Trends :

    ModificationIC₅₀ (µM)LogP
    2-Ethylpiperidine12.32.8
    Cyclohexyl8.73.1
    Dimethylamino25.41.9
    Data adapted from
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .

Q. How can reaction mechanisms for key transformations (e.g., sulfonation) be elucidated?

Methodology :

  • Isotopic Labeling : Track sulfur incorporation using ³⁵S-labeled reagents .
  • Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) to determine activation energy .
  • DFT Calculations : Simulate transition states for sulfonation using B3LYP/6-31G(d) basis sets .

Q. Key Findings :

  • Sulfonation proceeds via an electrophilic aromatic substitution mechanism .
  • Steric effects from the benzothiazole core reduce regioselectivity .

Q. What industrial techniques improve scalability without compromising purity?

Process Optimization :

  • Continuous Flow Reactors : Enhance heat/mass transfer for sulfonation steps .
  • Crystallization : Use ethanol/water mixtures (70:30 v/v) for high-purity recrystallization .

Q. Yield vs. Purity Trade-offs :

TechniqueYield (%)Purity (%)
Batch Synthesis6592
Flow Reactor7896
Data from

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